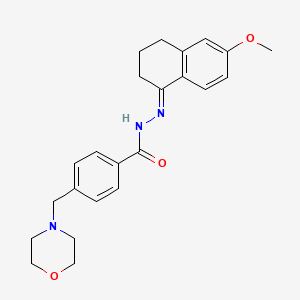![molecular formula C24H22N2O6 B5916686 ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916686.png)
ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate, also known as FMB-41, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. This compound has also been shown to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative damage. Additionally, this compound has been shown to increase the activity of caspase-3, an enzyme that plays a role in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate has several advantages for lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities. Additionally, this compound has been shown to have low toxicity in cells, which makes it a safe compound to use in experiments. However, this compound also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it targets. Another direction is to study its effects in vivo and determine its potential therapeutic applications. Additionally, this compound could be modified to improve its potency and selectivity for specific targets. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
Ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 2-furylboronic acid with 2-methoxybenzoyl chloride to form 2-(2-methoxybenzoyl)furan. This intermediate is then reacted with ethyl 4-aminobenzoate and acryloyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate has been investigated for its potential therapeutic applications in various scientific research studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that this compound had anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[[(E)-3-(furan-2-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-3-31-24(29)16-10-12-17(13-11-16)25-23(28)20(15-18-7-6-14-32-18)26-22(27)19-8-4-5-9-21(19)30-2/h4-15H,3H2,1-2H3,(H,25,28)(H,26,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXHLGLTGJGRSH-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)


![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5916661.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916670.png)
![methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916683.png)